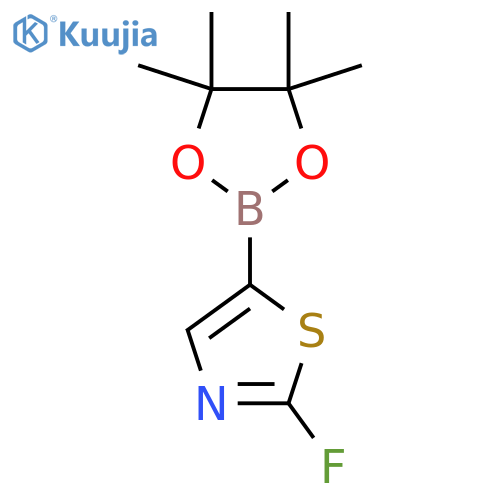Cas no 2223048-10-8 (2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)

2223048-10-8 structure
商品名:2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
CAS番号:2223048-10-8
MF:C9H13BFNO2S
メガワット:229.079424619675
MDL:MFCD13182202
CID:5463886
PubChem ID:66521363
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- MB13084
- 2-FLUOROTHIAZOLE-5-BORONIC ACID PINACOL ESTER
- Z1509555211
- 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Thiazole, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole
-
- MDL: MFCD13182202
- インチ: 1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3
- InChIKey: UUHWEZOKSHALAX-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1B1OC(C)(C)C(C)(C)O1)F
計算された属性
- せいみつぶんしりょう: 229.0744082 g/mol
- どういたいしつりょう: 229.0744082 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6
- ぶんしりょう: 229.08
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3238861-0.25g |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95.0% | 0.25g |
$487.0 | 2025-03-18 | |
| Enamine | EN300-3238861-1.0g |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95.0% | 1.0g |
$986.0 | 2025-03-18 | |
| Enamine | EN300-3238861-1g |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 1g |
$986.0 | 2023-09-04 | |
| Ambeed | A564631-5g |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 98% | 5g |
$3955.0 | 2024-07-28 | |
| Ambeed | A564631-1g |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 98% | 1g |
$1381.0 | 2024-07-28 | |
| Ambeed | A564631-50mg |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 98% | 50mg |
$340.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7314-1g |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
2223048-10-8 | 95% | 1g |
¥13200.0 | 2024-04-22 | |
| Aaron | AR028V5H-500mg |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 500mg |
$1081.00 | 2025-02-17 | |
| Aaron | AR028V5H-5g |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 5g |
$3955.00 | 2025-02-17 | |
| Aaron | AR028V5H-2.5g |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
2223048-10-8 | 95% | 2.5g |
$2681.00 | 2025-02-17 |
2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
2223048-10-8 (2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) 関連製品
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2223048-10-8)2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/1g/5g
価格 ($):306.0/446.0/1243.0/3560.0